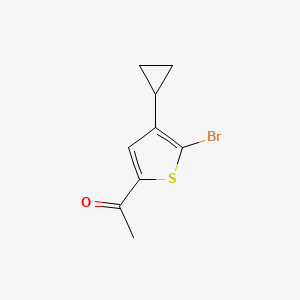

![molecular formula C22H29N3O5 B2424154 methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-22-8](/img/structure/B2424154.png)

methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

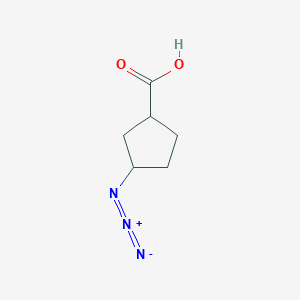

“Methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate” is a chemical compound with the molecular formula C22H29N3O5 and a molecular weight of 415.491. It is intended for research use only1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that cyclohexylamine, a potential precursor, is commercially available2.Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring1. The molecule also contains a cyclohexylamino group and a carboxylate ester group1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it might undergo reactions typical for quinazolines, carboxylate esters, and amines.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature.Wissenschaftliche Forschungsanwendungen

Antitumor and Antimalarial Properties

Research has shown that derivatives of quinazoline, similar to the compound , exhibit potent antimalarial, antibacterial, and antitumor activities. For instance, trimetrexate, a quinazoline derivative, has demonstrated a broad spectrum of antitumor effects and has been evaluated for its antimalarial and antibacterial properties, indicating its potential in developing treatments for various diseases (E. Elslager, J. Johnson, L. M. Werbel, 1983).

Synthesis of Quinazoline Derivatives

The compound's framework is central to synthesizing various heterocyclic systems, including benzoxazines, quinazolin-2-ones, and quinoline-4-ones, through methods like palladium-catalyzed oxidative carbonylation. This synthesis approach highlights the versatility of quinazoline derivatives in creating structurally diverse molecules with potential pharmacological activities (M. Costa, N. D. Ca', B. Gabriele, C. Massera, G. Salerno, Matteo Soliani, 2004).

Isocyanide Cyclization Reactions

Quinazoline derivatives have been utilized in isocyanide cyclization reactions to form various heterocyclic systems, demonstrating the compound's role in expanding synthetic methodologies for creating complex molecules. This application is crucial for developing new materials and pharmaceuticals with specific biological activities (B. Neue, Ralph Reiermann, R. Fröhlich, B. Wibbeling, K. Bergander, E. Würthwein, 2013).

Development of Antifolate Agents

Quinazoline derivatives have been explored for their antifolate properties, indicating their potential in cancer therapy. The synthesis and evaluation of these compounds have contributed to understanding their mechanism of action and optimizing their therapeutic efficacy (J. Degraw, P. H. Christie, W. T. Colwell, F. M. Sirotnak, 1992).

Antimonoamineoxidase and Antitumor Activity

Specific quinazoline derivatives have shown antimonoamineoxidase and antitumor activities, offering a foundation for developing new therapeutic agents targeting monoamine oxidase and various cancers. This research underscores the compound's versatility in drug discovery and development (A. Markosyan, S. V. Dilanyan, R. S. Sukasyan, F. Arsenyan, B. T. Garibdzhanyan, 2008).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. As with all chemicals, it should be handled with appropriate safety measures.

Zukünftige Richtungen

The future directions of research involving this compound are not well-documented in the available literature. Given its complex structure, it might be of interest in medicinal chemistry or material science.

Please note that this analysis is based on the limited information available and might not be comprehensive. For more detailed information, please refer to specific scientific literature and databases.

Eigenschaften

IUPAC Name |

methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5/c1-30-21(28)15-11-12-17-18(14-15)24-22(29)25(20(17)27)13-7-3-6-10-19(26)23-16-8-4-2-5-9-16/h11-12,14,16H,2-10,13H2,1H3,(H,23,26)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZAQBQQYMQAFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

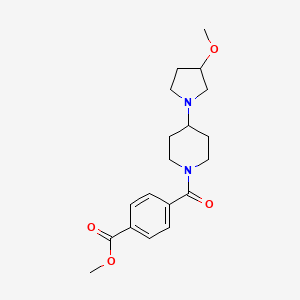

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2424073.png)

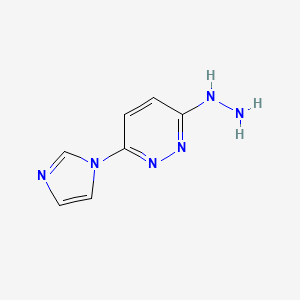

![1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2424080.png)

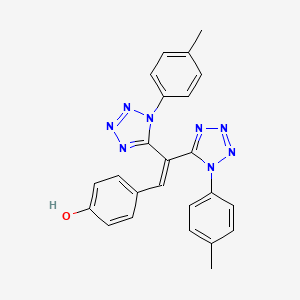

![Methyl 2-[(1-ethyl-5-methylpyrazol-4-yl)amino]acetate](/img/structure/B2424081.png)

![ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate](/img/structure/B2424082.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2424091.png)

![N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2424093.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2424094.png)